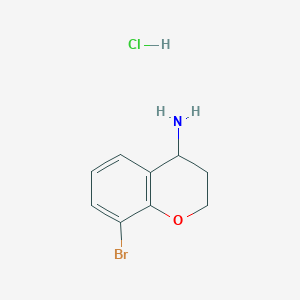

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is an organic compound with the molecular formula C9H11BrClNO It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with malonic anhydride to form a benzopyranone compound. This intermediate is then reacted with an amine to produce chroman-4-ylamine . The bromination of this intermediate yields 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an amine oxide.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Studies

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of neurotransmitter systems.

Case Study : A study on monoamine oxidase (MAO) inhibitors highlighted the importance of benzopyran derivatives in neuropharmacology. The compound's structural analogs have shown promise in inhibiting MAO activity, which is crucial for the treatment of depression and neurodegenerative diseases .

Anticancer Activity

Research indicates that benzopyran derivatives exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Bromo-3,4-dihydro-benzopyran | MCF7 (Breast Cancer) | 15 | |

| 8-Bromo derivatives | A549 (Lung Cancer) | 12 | |

| Coumarin-based compounds | HeLa (Cervical Cancer) | 10 |

Neuroprotective Effects

The neuroprotective properties of compounds similar to 8-bromo derivatives have gained attention due to their ability to mitigate oxidative stress and neuronal cell death.

Case Study : Research demonstrated that certain benzopyran derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but lacks the amine group.

Chroman-4-ylamine: Similar core structure but without the bromine atom.

Iguratimod: A benzopyran derivative with anti-inflammatory properties

Uniqueness

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Actividad Biológica

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.

The molecular formula of this compound is C9H9BrN⋅HCl, with a molar mass of approximately 227.05 g/mol. The compound exhibits a melting point around 159°C and is characterized by its bromine substitution which enhances its reactivity and biological potential.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzopyran compounds exhibit notable antimicrobial activities. For instance, certain analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.4 to 16.5 µM, demonstrating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzopyran derivatives. A specific study noted that compounds similar to 8-bromo derivatives exhibited an anti-inflammatory ratio of 19.8 when tested against inflammatory models, although they were less potent than dexamethasone . This suggests a potential role in treating conditions characterized by inflammation.

Antifungal Activity

The antifungal activity of benzopyran derivatives has also been documented, with some compounds showing high efficacy against fungal pathogens. For example, a related compound demonstrated an MIC value of 30 µg/mL against Fusarium oxysporum, indicating promising antifungal potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzopyran derivatives. Modifications in the functional groups attached to the benzopyran core can significantly influence their pharmacological properties. For instance, the presence of electron-withdrawing groups has been correlated with enhanced activity against specific microbial strains .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reflux Reaction : A common method involves refluxing bromophenol with halogenopropionic acid under alkaline conditions to yield sodium aryloxypropionate, which is then acidified to produce the desired compound.

- Friedel-Crafts Reaction : Utilizing anhydrous aluminum chloride facilitates the formation of the benzopyran structure through Friedel-Crafts acylation reactions.

- Multicomponent Reactions : Recent advances in synthetic methodologies have introduced multicomponent reactions that allow for efficient synthesis with high yields .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various benzopyran derivatives, researchers found that modifications at the 8-position significantly enhanced activity against E. coli and Klebsiella pneumoniae. The most effective derivative exhibited an MIC value of 12 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12 | Effective against E. coli |

| Compound B | 16 | Effective against K. pneumoniae |

| Compound C | 30 | Effective against fungal strains |

Case Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of several benzopyran derivatives in a murine model of rheumatoid arthritis. The results indicated that while all tested compounds reduced inflammation markers, those with additional methoxy groups showed superior efficacy.

| Compound | Inflammatory Ratio | Comparison |

|---|---|---|

| Compound D | 19.8 | Less than dexamethasone |

| Compound E | 25.0 | Comparable to dexamethasone |

Propiedades

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVQWQSPIBHZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.